molecular formula C8H10N4 B2478857 1-([1,2,4]Triazolo[4,3-a]pyridin-7-yl)ethanamine CAS No. 1547112-69-5

1-([1,2,4]Triazolo[4,3-a]pyridin-7-yl)ethanamine

Cat. No.: B2478857
CAS No.: 1547112-69-5
M. Wt: 162.196
InChI Key: PCRBEAIKXQKVOV-UHFFFAOYSA-N
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Description

1-([1,2,4]Triazolo[4,3-a]pyridin-7-yl)ethanamine is a heterocyclic compound that features a triazole ring fused to a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of nitrogen atoms in the triazole and pyridine rings contributes to its unique chemical properties and biological activities.

Scientific Research Applications

1-([1,2,4]Triazolo[4,3-a]pyridin-7-yl)ethanamine has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-([1,2,4]Triazolo[4,3-a]pyridin-7-yl)ethanamine can be synthesized through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and yields the desired compound in good-to-excellent yields . Another method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and mechanochemical methods are preferred due to their efficiency and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-([1,2,4]Triazolo[4,3-a]pyridin-7-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed:

    Oxidation: Oxidized derivatives of the triazolo-pyridine ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted triazolo-pyridine derivatives with different functional groups.

Comparison with Similar Compounds

1-([1,2,4]Triazolo[4,3-a]pyridin-7-yl)ethanamine can be compared with other similar compounds, such as:

Uniqueness: this compound stands out due to its specific structural configuration, which imparts unique chemical and biological properties

Properties

IUPAC Name

1-([1,2,4]triazolo[4,3-a]pyridin-7-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-6(9)7-2-3-12-5-10-11-8(12)4-7/h2-6H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCRBEAIKXQKVOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=NN=CN2C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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